GSK1795091
Overview
Description
GSK1795091, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist. It is an aminoalkyl glucosaminide 4-phosphate compound that has shown potential in clinical development for the treatment of cancer. This compound has garnered interest due to its ability to stimulate the immune system, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1795091 involves the preparation of aminoalkyl glucosaminide 4-phosphate. The synthetic route typically includes the derivatization of hydrophilic functional moieties. A novel extraction protocol has been developed, which includes sample clean-up with an Ostro™ pass-through sample preparation plate and a double chemical derivatization approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the compound’s synthesis involves precise and controlled conditions to ensure the purity and efficacy required for clinical applications. The production process likely includes multiple steps of purification and validation to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
GSK1795091 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are studied to understand their potential therapeutic applications and to optimize the compound’s efficacy.
Scientific Research Applications
GSK1795091 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of TLR4 agonists and their interactions with other molecules.
Biology: Investigated for its role in modulating immune responses and its potential as an immunostimulant.
Mechanism of Action
GSK1795091 exerts its effects by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells. This binding activates the TLR4 signaling pathway, leading to the production of cytokines and chemokines that stimulate the immune system. The activation of TLR4 enhances the body’s ability to recognize and attack cancer cells, making this compound a valuable tool in cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
Monophosphoryl lipid A (MPL): Another TLR4 agonist used as an adjuvant in vaccines.
Lipid A analogs: Compounds similar to GSK1795091 that target TLR4 and have immunostimulatory properties.
Uniqueness
This compound is unique due to its specific structure as an aminoalkyl glucosaminide 4-phosphate, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to induce a potent immune response with minimal adverse effects makes it a promising candidate for further development in cancer immunotherapy .
Properties
CAS No. |
1233589-81-5 |
---|---|
Molecular Formula |
C81H157N2O16P |
Molecular Weight |
1446.1 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1 |
InChI Key |
ICLAYQQKWJGHBV-XJZMHMBSSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1795091; GSK-1795091; GSK 1795091; CRX-601; CRX601; CRX 601; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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